6-aminothieno[3,2-b]pyridin-7-ol
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Overview
Description
6-aminothieno[3,2-b]pyridin-7-ol is a heterocyclic compound that features a fused ring system combining thiophene and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminothieno[3,2-b]pyridin-7-ol typically involves multi-step processes. One common method is the one-pot three-component condensation reaction. This involves the condensation of acyclic precursors such as pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of a base like sodium ethoxide in dimethylformamide (DMF) at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation to form the desired thieno[3,2-b]pyridine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-aminothieno[3,2-b]pyridin-7-ol undergoes various chemical reactions including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
6-aminothieno[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of 6-aminothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Known for its pharmacological activities including anticancer and antiviral properties.
Thieno[3,2-d]pyrimidine: Used in the design of antimicrobial and antitumor agents.
Uniqueness
6-aminothieno[3,2-b]pyridin-7-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
2763755-85-5 |
---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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